Gaegurin-LK1

antimicrobial peptide sequence-activity relationship Staphylococcus aureus

Gaegurin-LK1 is a 24-residue cationic antimicrobial peptide (AMP) belonging to the gaegurin family within the frog skin active peptide (FSAP) superfamily. It was purified and characterized from skin secretions of the Kuhl's wart frog, Limnonectes kuhlii, alongside four co-discovered peptides: temporin-LK1, rugosin-LK1, rugosin-LK2, and gaegurin-LK2.

Molecular Formula
Molecular Weight
Cat. No. B1576570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-LK1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-LK1 Antimicrobial Peptide for Research Procurement: Structural Identity and Source Overview


Gaegurin-LK1 is a 24-residue cationic antimicrobial peptide (AMP) belonging to the gaegurin family within the frog skin active peptide (FSAP) superfamily [1]. It was purified and characterized from skin secretions of the Kuhl's wart frog, Limnonectes kuhlii, alongside four co-discovered peptides: temporin-LK1, rugosin-LK1, rugosin-LK2, and gaegurin-LK2 [1]. The mature peptide sequence (FIGPVLKMATSILPTAICKGFKKC) contains the characteristic C-terminal disulfide-bonded 'Rana box' motif conserved across ranid frog AMPs, and is classified under UniProt accession C3RT17 [2]. Gaegurin-LK1 exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [1][3].

Why Gaegurin-LK1 Cannot Be Substituted by Co-Discovered or In-Class AMPs Without Functional Consequence


The five AMPs co-discovered from L. kuhlii skin secretions—temporin-LK1, rugosin-LK1, rugosin-LK2, gaegurin-LK1, and gaegurin-LK2—belong to three distinct peptide families with divergent sequences, lengths, and charge properties [1]. Within the gaegurin pair alone, gaegurin-LK1 and gaegurin-LK2 differ at four amino acid positions, resulting in measurably different antimicrobial potency profiles against key pathogens including Staphylococcus aureus and Candida albicans [2][3]. Cross-family substitution (e.g., temporin for gaegurin) introduces even larger structural and functional divergence: temporin-LK1 is a 17-residue peptide with a distinct phenylalanine-rich signature, while gaegurin-LK1 is a 24-residue peptide with a disulfide-constrained Rana box [1]. The well-characterized gaegurin family from Rana rugosa (e.g., gaegurin 4/GGN4) shares the Rana box motif but differs substantially in length (37 residues for GGN4) and sequence, and has demonstrated a Gram-positive selectivity ratio of ~5-fold that may not extrapolate to gaegurin-LK1 [4]. These structural and functional divergences preclude generic interchange without experimental validation.

Gaegurin-LK1 Quantitative Differentiation Evidence: Comparator MIC, Structural, and Selectivity Data


Amino Acid Sequence Divergence Between Gaegurin-LK1 and Gaegurin-LK2 Confers Differential Anti-Staphylococcal Potency

Gaegurin-LK1 differs from its closest structural analog, gaegurin-LK2, at four amino acid positions within the 24-residue mature peptide: I2→L, V5→I, S10→G, and F20→L [1][2]. This sequence divergence translates into a measurable potency difference against S. aureus, where gaegurin-LK2 (MIC = 2.5 μg/ml) is 2- to 4-fold more potent than gaegurin-LK1 (MIC = 5–10 μg/ml) [1][2]. Against other tested organisms (B. subtilis, E. coli, P. aeruginosa), MIC values are equivalent between the two peptides, indicating that the sequence differences selectively modulate anti-staphylococcal activity rather than producing a global potency shift [1][2].

antimicrobial peptide sequence-activity relationship Staphylococcus aureus

Differential Antifungal Activity: Gaegurin-LK1 vs. Gaegurin-LK2 Against Candida albicans

Against the opportunistic fungal pathogen Candida albicans, gaegurin-LK2 (MIC = 5 μg/ml) exhibits 2-fold greater potency than gaegurin-LK1 (MIC = 10 μg/ml) [1][2]. This difference is notable because the anti-Candida activity of these peptides is a distinguishing feature relative to certain other amphibian AMP families that lack meaningful antifungal activity. Within the same source organism (L. kuhlii), temporin-LK1 shows even greater anti-Candida potency (MIC = 2.5 μg/ml), indicating that across the five co-discovered peptides, antifungal activity spans a 4-fold range [3].

antifungal peptide Candida albicans AMP selectivity

Peptide Family-Level Differentiation: Gaegurin-LK1 vs. Temporin-LK1 Structural Class and Spectrum Breadth

Gaegurin-LK1 (24 residues, gaegurin family) and temporin-LK1 (17 residues, temporin family) represent structurally distinct AMP classes co-isolated from the same L. kuhlii source [1]. Gaegurin-LK1 contains a C-terminal disulfide-constrained Rana box (C-X4-K-C motif) that is absent in temporin-LK1 [2]. Functionally, temporin-LK1 demonstrates uniformly lower MIC values across all tested organisms: S. aureus (2.5 vs. 5–10 μg/ml), B. subtilis (15 vs. 20 μg/ml), E. coli (30 vs. 50 μg/ml), P. aeruginosa (2.5 vs. 5–10 μg/ml), and C. albicans (2.5 vs. 10 μg/ml) [3][4]. However, gaegurin-LK1's disulfide-constrained structure may confer different stability and membrane-interaction properties relevant to specific experimental designs, a class-level characteristic of gaegurins that has been structurally characterized [5].

AMP family classification temporin gaegurin Rana box

Gaegurin-LK1 Non-Hemolytic Profile: Class-Consistent Selectivity with Implications for Mammalian Cell Compatibility

Gaegurin-LK1 is curated as non-hemolytic in the AMPDB database, consistent with the broader gaegurin family characteristic of minimal hemolytic activity against human erythrocytes [1]. By comparison, the classical gaegurin-1 (GGN1) from Rana rugosa shows quantifiable but low hemolysis: 0.04% at 0.1 μg/ml, 0.14% at 1 μg/ml, 0.51% at 10 μg/ml, and 0.59% at 100 μg/ml [2]. This class-level hemolytic profile distinguishes gaegurins from the brevinin-1 subfamily, which exhibits potent hemolytic activity in addition to antimicrobial effects [3]. However, a direct quantitative hemolysis assay for gaegurin-LK1 specifically (e.g., HC50 value) has not been published in the accessible literature, and the 'non-hemolytic' designation should be understood as qualitative at present [1].

hemolytic activity therapeutic index mammalian cell selectivity

Gaegurin-LK1 vs. Rugosin Family Peptides: Gram-Negative Selectivity Profile Within the Same Organismal Source

Within the five co-discovered L. kuhlii peptides, gaegurin-LK1 exhibits a distinct Gram-negative selectivity pattern compared to the rugosin family peptides. Against Escherichia coli, gaegurin-LK1 (MIC = 50 μg/ml) is 5-fold less potent than rugosin-LK1 and rugosin-LK2 (both MIC = 10 μg/ml) [1][2][3]. Against P. aeruginosa, gaegurin-LK1 (MIC = 5–10 μg/ml) is comparable to rugosin-LK1 (MIC = 5 μg/ml) but 2–4× less potent than rugosin-LK2 (MIC = 2.5 μg/ml) [1][2][3]. This divergent Gram-negative profile, combined with gaegurin-LK1's 24-residue disulfide-constrained scaffold (vs. 33 residues for both rugosins), indicates that Gram-negative target selection among L. kuhlii peptides requires organism-specific potency profiling rather than class-based assumptions [4].

Gram-negative bacteria rugosin AMP selectivity profiling E. coli

Gaegurin-LK1: Evidence-Backed Research and Procurement Application Scenarios


Gaegurin Family Structure-Activity Relationship (SAR) Studies Requiring the L. kuhlii-Specific Sequence

Gaegurin-LK1 is the appropriate selection when SAR studies require the specific L. kuhlii-derived gaegurin scaffold with the FIGPVLKMATSILPTAICKGFKKC sequence. Its four-residue divergence from gaegurin-LK2 provides a natural sequence variant for probing the contribution of positions 2, 5, 10, and 20 to antimicrobial potency and selectivity [1]. The structural distinction from Rana rugosa-derived gaegurins (e.g., GGN4 at 37 residues) further enables comparative studies across species-specific gaegurin isoforms [2].

Broad-Spectrum Antimicrobial Screening Where Moderate Potency and Low Hemolytic Liability Are Preferred

For screening campaigns that prioritize a balanced anti-Gram-positive, anti-Gram-negative, and antifungal profile with documented low hemolytic risk, gaegurin-LK1 offers coverage across all three microbial classes (S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans) with the qualitative non-hemolytic designation [3][4]. Its moderate MIC values (5–50 μg/ml range) make it suitable as a reference compound in comparative screens where highly potent analogs (e.g., temporin-LK1 at 2.5 μg/ml) may mask subtle activity differences.

Gram-Positive / Gram-Negative Differential Selectivity Investigations

Gaegurin-LK1 exhibits a Gram-positive preference (S. aureus MIC = 5–10 μg/ml; B. subtilis MIC = 20 μg/ml) relative to its Gram-negative activity (E. coli MIC = 50 μg/ml), representing a 2.5–5× selectivity window [3]. When used alongside gaegurin-LK2 (which shares this profile but with enhanced anti-staphylococcal potency) and the rugosin family (which shows the inverse E. coli preference), gaegurin-LK1 contributes to a systematically varied peptide panel for membrane selectivity mechanism studies [5].

Amphibian Antimicrobial Peptide Biodiversity and Phylogenetic Marker Research

Gaegurin-LK1 serves as a phylogenetic marker peptide confirming that the genus Limnonectes shares the gaegurin AMP family with the genus Rana, as established in the primary characterization study [2]. Procurement of gaegurin-LK1 is indicated for evolutionary biology or peptidomics programs comparing AMP repertoires across anuran lineages, particularly studies examining the conservation and diversification of the Rana box motif across geographically distinct frog species [2][6].

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